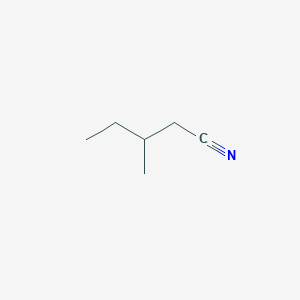
N-Boc-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-Boc-2-naphthalenesulfonamide is a sulfonamide compound . It has a molecular formula of C15H17NO4S and a molecular weight of 307.36 . It is an odorless solid.
Synthesis Analysis
N-Boc-2-naphthalenesulfonamide can be synthesized via several methods, including the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine or via the carbamoylation of 2-naphthalenesulfonic acid. The Boc protecting group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid .Molecular Structure Analysis
The molecular structure of N-Boc-2-naphthalenesulfonamide is based on its molecular formula, C15H17NO4S . Several analytical methods have been developed to analyze N-Boc-2-naphthalenesulfonamide in various samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). In addition, UV-Vis spectrophotometry and fluorescence spectroscopy are also used to analyze the compound.Physical And Chemical Properties Analysis
N-Boc-2-naphthalenesulfonamide is soluble in many organic solvents such as ethyl acetate, dichloromethane, and dimethylformamide. It has a melting point of 164-168 °C (dec.) (lit.) and a boiling point of approximately 510°C at atmospheric pressure. Its density is 1.36 g/cm³.Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
Naphthalenesulfonamides, including derivatives like N-Boc-2-naphthalenesulfonamide, have been studied for their role as inhibitors of protein kinases. A study by Hidaka et al. (1984) found that certain naphthalenesulfonamides can inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, indicating a potential application in the regulation of these enzymes in biological systems (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Environmental Applications
In environmental science, the derivatives of naphthalenesulfonamide, such as 2-naphthalenesulfonate, have been examined for their decomposition in wastewater treatment. Studies have explored the effectiveness of treatments like ozonation combined with UV radiation in breaking down these compounds, which are used in applications such as electroplating solutions and dye production (Chen et al., 2005) (Chen et al., 2002).
Calmodulin Antagonism
Research by Ito et al. (1986) demonstrated that naphthalenesulfonamide derivatives could act as calmodulin antagonists, influencing calcium-dependent processes in cells. This opens potential applications in the study of calcium signaling pathways in various cellular processes (Ito, Tanaka, Inagaki, Nakanishi, & Hidaka, 1986).
Material Science Applications
In material science, naphthalenesulfonamides and their derivatives are being explored for their properties and applications in fields like electronics and catalysis. For instance, the synthesis and properties of functional naphthalene diimides have been studied for potential use in sensors, molecular switching devices, and solar cell technology (Kobaisi et al., 2016).
Cell Proliferation Research
Research has also focused on the effects of naphthalenesulfonamides on cell proliferation. A study by Hidaka et al. (1981) found that compounds like N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide can inhibit cell proliferation, suggesting a potential application in cancer research and therapy (Hidaka, Sasaki, Tanaka, Endo, Ohno, Fujii, & Nagata, 1981).
Wirkmechanismus
Studies have shown that N-Boc-2-naphthalenesulfonamide inhibits cancer cell proliferation and tumor growth in preclinical models. It has also been shown to have anti-inflammatory and antiangiogenic activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-naphthalen-2-ylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXVASJISKFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465583 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-naphthalenesulfonamide | |
CAS RN |
461441-06-5 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



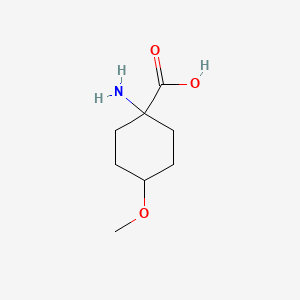

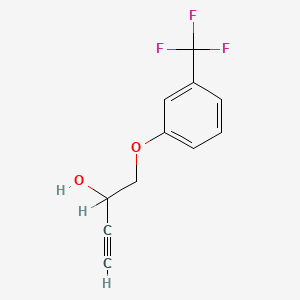
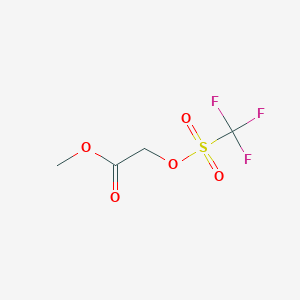

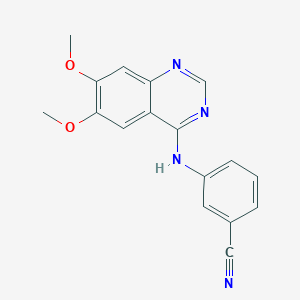


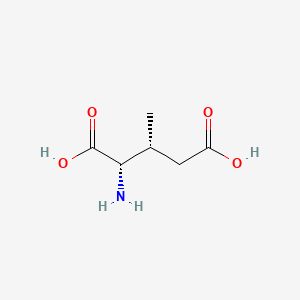

![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)
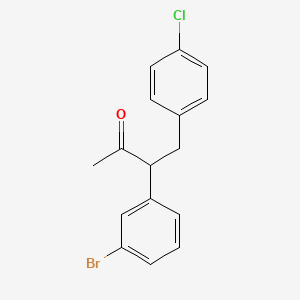
![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)
